molecular formula C₂₂H₃₉NaO₄ B152781 Sodium stearyl fumarate CAS No. 4070-80-8

Sodium stearyl fumarate

Cat. No. B152781
CAS RN: 4070-80-8
M. Wt: 390.5 g/mol
InChI Key: STFSJTPVIIDAQX-LTRPLHCISA-M
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Description

Sodium stearyl fumarate (SSF) is a lubricant used in tablet formulations to reduce friction and adhesion during the tablet manufacturing process. It has been compared to magnesium stearate and found to have similar effects on tablet strength and disintegration time. The particle size of SSF is crucial, with its effects correlating better to surface area than weight fraction. Extended mixing times improve its lubricating effect without affecting disintegration, although it may reduce the strength of certain tablets .

Synthesis Analysis

While the provided papers do not detail the synthesis of SSF, they do discuss its application in tablet formulations. SSF is used as a lubricant and has been evaluated for its physical properties in the tableting process, such as compaction force, ejection force, and residual force . It is also used as a taste-masking agent in orally disintegrating tablets (ODTs) .

Molecular Structure Analysis

The molecular structure of SSF is not explicitly analyzed in the provided papers. However, its structure plays a role in its function as a lubricant and its interactions with other tablet components. For instance, SSF's compatibility with various active pharmaceutical ingredients (APIs) is critical, as seen in the study where SSF was found to react with an API under humid conditions, leading to the formation of a Michael addition product .

Chemical Reactions Analysis

SSF can undergo degradation when in contact with APIs under certain conditions. A study found that SSF reacted with an API to form a degradant product, which was identified as a Michael addition product of the API and fumaric acid. This reaction was facilitated by water and basic conditions, indicating that SSF can participate in chemical reactions under specific microenvironments .

Physical and Chemical Properties Analysis

SSF's physical properties, such as solubility and moisture absorption, have been studied. It has been found to improve moisture absorption when used in combination with other excipients . The chemical properties of SSF, such as its stability and interaction with APIs, are also of interest. For example, SSF did not interact with drugs or excipients after prolonged mixing, which did not adversely affect the disintegration time or drug dissolution rate . Additionally, a high-pH reversed-phase HPLC method has been developed for the quantitative determination of SSF in tablet formulations, confirming its uniformity in continuous manufacturing processes .

Relevant Case Studies

Several case studies highlight the application of SSF in tablet formulations. It has been used as a lubricant in direct comparison with magnesium stearate, showing similar effects on tablet properties . SSF has also been utilized as a taste-masking agent in the preparation of ODTs, resulting in tablets with acceptable palatability and fast disintegration . Moreover, the degradation of SSF under humid conditions in the presence of an API has been documented, emphasizing the need for careful consideration of excipient-API compatibility .

Scientific Research Applications

Lubricant Properties and Tablet Production

  • Lubricating Effect : Sodium stearyl fumarate (SSF) has been shown to reduce friction and adhesion in tablet production, similar to magnesium stearate. Its effects on tablet strength and disintegration are notable, and its lubricating effectiveness improves with prolonged mixing. The particle size of SSF significantly influences its properties, correlating more with surface area than weight fraction (Hölzer & Sjogren, 1979).

  • Comparative Efficacy : SSF, when compared with other lubricants such as magnesium stearate, has shown equivalent or better performance in terms of compaction, ejection, and residual forces in tableting processes. It's also noted for its positive impact on the dissolution rate of tablets (Shah et al., 1986).

  • Effect on Drug Dissolution : Studies reveal that SSF, even at low concentrations, can influence both the compression ability and drug dissolution rate of certain pharmaceutical formulations, such as scleroglucan hydrophilic matrices (Rizk et al., 1995).

Tablet Disintegration and Drug Release

  • Fast Disintegrating Tablets : SSF has been studied for its role in the production of fast disintegrating tablets (FDTs). It has been observed to have a lesser impact on hardness and disintegration time compared to magnesium stearate, leading to higher drug release in FDTs containing SSF as a lubricant (Katewongsa et al., 2017).

  • Influence on Oral Drug Delivery : SSF has been successfully used as a taste-masking agent in orally disintegrating tablets, improving their palatability and in-vivo disintegration time, thus enhancing the overall effectiveness of the oral drug delivery system (Mahrous et al., 2019).

Interaction with Other Pharmaceutical Components

  • Compatibility Studies : A study on the compatibility of SSF with AZD7986, a pharmaceutical ingredient, revealed that under humid conditions, SSF can react to form a Michael addition product with the active ingredient. This highlights the importance of considering microenvironmental factors like pH and moisture in formulations involving SSF (Ludvigsson et al., 2018).

Analytical and Quality Control Applications

  • Quantitative Analysis : SSF has been subject to analytical methods like high-pH reversed-phase HPLC for quantification in tablet formulations, demonstrating its role in quality control and assurance in pharmaceutical manufacturing (Zhang et al., 2017).

Excipient Functionality and Formulation Improvement

  • Enhancing Moisture Absorption : As a compound excipient, SSF has shown potential in improving moisture absorption and dissolution of certain drugs, indicating its multifaceted utility in pharmaceutical formulations (Jiang et al., 2013).

Safety And Hazards

While skin and eye irritation are the main safety concerns associated with Sodium Stearyl Fumarate, there is limited evidence suggesting any significant systemic toxicity or long-term health effects. The safety of Sodium Stearyl Fumarate largely depends on its proper handling and adherence to safety guidelines .

Future Directions

Sodium Stearyl Fumarate provides a nonsystemic, effective alternative as an aid to weight management therapy. This product is indicated for patients with a Body Mass Index (BMI) as low as 25 kg/m^2 without comorbidities, unlike currently approved pharmacologic options, and does not have a restriction on the duration of therapy .

properties

IUPAC Name

sodium;(E)-4-octadecoxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1/b19-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFSJTPVIIDAQX-LTRPLHCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021880
Record name Sodium octadecyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium stearyl fumarate

CAS RN

4070-80-8
Record name Sodium stearyl fumarate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium octadecyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium octadecyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM STEARYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CV7WJK4UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
AW Hölzer, J Sjögren - International Journal of Pharmaceutics, 1979 - Elsevier
… The purpose of this study was to evaluate the ability of sodium stearyl fumarate to reduce friction and adhesion as well as its effects on tablet strength and disintegration time. The …
Number of citations: 57 www.sciencedirect.com
JW Ludvigsson, H Wikström, T Andersson… - … of Pharmaceutical and …, 2018 - Elsevier
… In other words, sodium stearyl fumarate is an excellent substitute for magnesium stearate … was discovered for all tablets containing sodium stearyl fumarate under humid condition (eg 50 …
Number of citations: 8 www.sciencedirect.com
NH Shah, D Stiel, M Weiss, MH Infeld… - Drug development and …, 1986 - Taylor & Francis
… The results indicate that where magnesium stearate cannot be used due to problems of compaction, lubrication, stability or for biopharmaceutical reasons, sodium stearyl fumarate …
Number of citations: 54 www.tandfonline.com
GM Mahrous, MA Ibrahim, HF Mostafa… - Pharmaceutical …, 2019 - Taylor & Francis
… the utilization of lubricant sodium stearyl fumarate in the preparation of … The simple blending of sodium stearyl fumarate with the … using sodium stearyl fumarate as a taste masking agent. …
Number of citations: 10 www.tandfonline.com
M Shrestha, H Shi, M Strohmeier, A Medek - Journal of Pharmaceutical …, 2021 - Elsevier
… Sodium stearyl fumarate is a commonly used lubricant in a tablet formulation. In this work we found that under stressed conditions (including acidic environment, high temperature, and …
Number of citations: 3 www.sciencedirect.com
C Kapadia, K Deshmukh - Journal of Excipients and Food …, 2017 - jefc.scholasticahq.com
… In this study, Compritol® HD5 ATO was compared with sodium stearyl fumarate (SSF) and polyethyleneglycol (PEG) 6000 by studying the effect of its concentration and mixing time on …
Number of citations: 9 jefc.scholasticahq.com
X Zhang, ME Lake, AS Butterbaugh… - Journal of Liquid …, 2017 - Taylor & Francis
… This study demonstrates the first use of a reversed-phase (RP) high-performance liquid chromatography method with a high-pH buffer for the analysis of sodium stearyl fumarate (SSF) …
Number of citations: 0 www.tandfonline.com
O Gyllenhaal - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
… for less hydrophobic compounds than sodium stearyl fumarate and is consequently out of … The aim of this study was to develop a method for the assay of sodium stearyl fumarate. The …
Number of citations: 12 www.sciencedirect.com
IV Bogunova, AA Raspopina, SA Kedik - Гармонизация подходов к …, 2019 - elibrary.ru
… Sodium stearyl fumarate (Pruv) (manufactured by «JRS … of talc (1.3-1.7%) and sodium stearyl fumarate (0.4- 6%); talc (1.3… antifriction agents, such as sodium stearyl fumarate (Pruv) with …
Number of citations: 2 elibrary.ru
AY Kanugo, VB Mathur - Indo Am J Pharm Res, 2013
Number of citations: 11

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